molecular formula C21H29NO B12787113 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- CAS No. 14347-93-4

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)-

Cat. No.: B12787113
CAS No.: 14347-93-4
M. Wt: 311.5 g/mol
InChI Key: UKKMLFPHCPRNJI-XLIONFOSSA-N
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Description

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is a chiral compound with a complex structure It features a hexanol backbone with dimethylamino, methyl, and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves multiple steps. One common method includes the oxidation of N-(benzyloxycarbonyl)-L-phenylalaninol with oxalyl chloride in DMSO to form an aldehyde. This aldehyde undergoes dimerization with zinc dust in dichloromethane to yield a diol. Subsequent reactions involve the use of alpha-acetoxyisobutyryl bromide, NaOH, and NaBH4 to form the desired hexanol derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Oxalyl chloride in DMSO.

    Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may inhibit enzymes or interact with receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol
  • 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol

Uniqueness

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is unique due to its specific stereochemistry and the presence of both dimethylamino and diphenyl groups.

Properties

CAS No.

14347-93-4

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

(3S,5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol

InChI

InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20+/m1/s1

InChI Key

UKKMLFPHCPRNJI-XLIONFOSSA-N

Isomeric SMILES

CC[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C)O

Canonical SMILES

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O

Origin of Product

United States

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